2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine
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Overview
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group attached to a piperazine ring, further connected to a methylpyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylpyrimidine with piperazine, followed by the introduction of the cyclopropanesulfonyl group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile: Investigated as an inhibitor for hepatitis C virus.
Uniqueness
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-4-methylpyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropanesulfonyl group, in particular, is less common in similar compounds, providing unique steric and electronic properties that can be advantageous in specific applications.
Properties
Molecular Formula |
C12H18N4O2S |
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Molecular Weight |
282.36 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-4-methylpyrimidine |
InChI |
InChI=1S/C12H18N4O2S/c1-10-4-5-13-12(14-10)15-6-8-16(9-7-15)19(17,18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |
InChI Key |
WYNIHHLEEAHDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
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